molecular formula C26H22N4O4S B13355902 Ethyl 5-cyano-4-(4-methoxyphenyl)-2-methyl-6-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinate

Ethyl 5-cyano-4-(4-methoxyphenyl)-2-methyl-6-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinate

Cat. No.: B13355902
M. Wt: 486.5 g/mol
InChI Key: LFDZQVJGILAHKP-UHFFFAOYSA-N
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Description

Ethyl 5-cyano-4-(4-methoxyphenyl)-2-methyl-6-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinate is a complex organic compound with a unique structure that combines various functional groups. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-cyano-4-(4-methoxyphenyl)-2-methyl-6-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the nicotinic acid derivative, followed by the introduction of the cyano group, methoxyphenyl group, and quinazolinylmethylsulfanyl group through various substitution and condensation reactions. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient and cost-effective production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-cyano-4-(4-methoxyphenyl)-2-methyl-6-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives, while reduction can produce amine-substituted nicotinates.

Scientific Research Applications

Ethyl 5-cyano-4-(4-methoxyphenyl)-2-methyl-6-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 5-cyano-4-(4-methoxyphenyl)-2-methyl-6-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl 5-cyano-4-(4-methoxyphenyl)-2-methyl-6-{[(4-oxo-3,4-dihydro-2-quinazolinyl)methyl]sulfanyl}nicotinate can be compared with other similar compounds, such as:

    Ethyl 6-amino-4-(4-chlorophenyl)-5-cyano-2-methyl nicotinate: Similar structure but with different substituents, leading to distinct reactivity and biological activities.

    2-cyanoethyl 4-(4-cyano-2-methoxyphenyl)-2,8-dimethyl-5-oxo-1,4,5,6-tetrahydro-1,6-naphthyridine-3-carboxylate: Another compound with a cyano and methoxyphenyl group, but with a different core structure.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C26H22N4O4S

Molecular Weight

486.5 g/mol

IUPAC Name

ethyl 5-cyano-4-(4-methoxyphenyl)-2-methyl-6-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]pyridine-3-carboxylate

InChI

InChI=1S/C26H22N4O4S/c1-4-34-26(32)22-15(2)28-25(19(13-27)23(22)16-9-11-17(33-3)12-10-16)35-14-21-29-20-8-6-5-7-18(20)24(31)30-21/h5-12H,4,14H2,1-3H3,(H,29,30,31)

InChI Key

LFDZQVJGILAHKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1C2=CC=C(C=C2)OC)C#N)SCC3=NC4=CC=CC=C4C(=O)N3)C

Origin of Product

United States

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